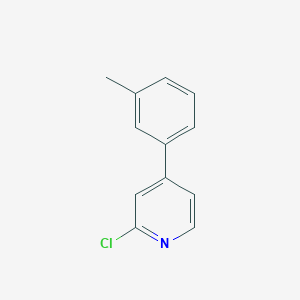

2-Chloro-4-(m-tolyl)pyridine

Description

Contextualization within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a class of organic compounds characterized by a pyridine ring to which one or more halogen atoms are attached. nih.govontosight.ai These compounds are of great interest in medicinal chemistry and materials science due to the unique chemical reactivity conferred by the halogen substituent. acs.orgekb.eg The carbon-halogen bond in these molecules serves as a reactive site, enabling a variety of chemical transformations. nih.gov

2-Chloro-4-(m-tolyl)pyridine is a specific example of a halogenated pyridine. Its structure consists of a pyridine ring chlorinated at the 2-position and substituted with a meta-tolyl group at the 4-position. The presence of the chlorine atom makes the 2-position susceptible to nucleophilic substitution and a key site for cross-coupling reactions, which are fundamental processes in the construction of complex organic molecules. acs.orgtcichemicals.combeilstein-journals.org

Significance as a Heterocyclic Building Block

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and are crucial components of many pharmaceuticals, agrochemicals, and functional materials. aksci.comcrysdotllc.com Pyridine and its derivatives are among the most important classes of heterocyclic compounds. ekb.eg

This compound serves as a valuable heterocyclic building block, a term used to describe a relatively simple molecule that can be used to construct more complex structures. aksci.comscirp.org The reactivity of the chloro-substituent allows for its displacement by a wide range of nucleophiles, and it readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tcichemicals.combeilstein-journals.orgresearchgate.net This reactivity allows chemists to introduce a variety of functional groups at the 2-position of the pyridine ring, thereby creating a diverse library of new compounds with potentially interesting biological or material properties.

For instance, the chlorine atom can be displaced in reactions with amines, thiols, and other nucleophiles to generate a host of new derivatives. Furthermore, the tolyl group can be modified through various aromatic substitution reactions, adding another layer of synthetic versatility.

Scope and Research Imperatives for this compound

Current research involving this compound is largely focused on its application in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are actively exploring new synthetic methodologies that utilize this building block to create complex molecular architectures.

A significant area of investigation is its use in the development of new pharmaceutical agents. Pyridine-containing compounds have shown a wide range of biological activities, and the ability to easily modify the this compound scaffold makes it an attractive starting point for drug discovery programs. ekb.eg For example, related imidazo[1,2-a]pyridine (B132010) derivatives have been investigated for their potential as anticancer agents.

In the field of materials science, halogenated pyridines are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials. The specific electronic and steric properties of this compound could be harnessed to create materials with tailored optical and electronic properties.

Future research imperatives include the development of more efficient and sustainable synthetic routes to this compound and its derivatives, further exploration of its reactivity in a broader range of chemical transformations, and a more in-depth investigation of the biological and material properties of the compounds derived from it.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H10ClN |

| Molecular Weight | 203.67 g/mol |

| CAS Number | 837008-80-0 |

| Appearance | Not specified in available results |

| Boiling Point | Not specified in available results |

| Melting Point | Not specified in available results |

| Solubility | Not specified in available results |

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN |

|---|---|

Molecular Weight |

203.67 g/mol |

IUPAC Name |

2-chloro-4-(3-methylphenyl)pyridine |

InChI |

InChI=1S/C12H10ClN/c1-9-3-2-4-10(7-9)11-5-6-14-12(13)8-11/h2-8H,1H3 |

InChI Key |

FFBJVMALIFPFBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 M Tolyl Pyridine and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-chloro-4-(m-tolyl)pyridine ring system in a single or multi-step sequence from acyclic precursors. These methods often involve cyclization or cyclocondensation reactions.

Ring-Forming Cyclization and Cyclocondensation Reactions

Ring-forming reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of the pyridine (B92270) core from simpler, acyclic building blocks.

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org

While the classical Hantzsch synthesis typically yields symmetrically substituted pyridines, modifications have been developed to produce unsymmetrical derivatives. thermofisher.com To theoretically adapt this synthesis for this compound, one might envision a reaction involving m-tolualdehyde, a β-ketoester, and an ammonia source, followed by subsequent chlorination and other functional group manipulations. However, the direct incorporation of a chloro group at the 2-position during the initial cyclization is not a standard feature of the Hantzsch synthesis and would likely require a specialized chlorinated starting material or a subsequent functionalization step. The reaction's success can be influenced by various factors, including the choice of solvent and the use of catalysts to improve yields and reaction times, with modern variations employing microwave irradiation or aqueous micellar conditions to enhance efficiency. wikipedia.org

The cyclocondensation of 1,5-dicarbonyl compounds with ammonia or its derivatives is a fundamental method for pyridine synthesis. baranlab.orgyoutube.com This approach involves the formation of the pyridine ring through the reaction of the dicarbonyl compound with a nitrogen source, leading to cyclization and dehydration to form the aromatic ring. Often, an oxidation step is required if a dihydropyridine (B1217469) intermediate is formed. baranlab.org

For the synthesis of this compound, a hypothetical 1,5-dicarbonyl precursor bearing an m-tolyl group at the appropriate position would be required. The introduction of the chloro group at the 2-position would likely necessitate either a chlorinated dicarbonyl precursor or, more commonly, the formation of a pyridin-2(1H)-one intermediate which can then be chlorinated in a subsequent step. This strategy is advantageous as it directly establishes the carbon skeleton of the pyridine ring.

Functional Group Interconversion Strategies on Pyridine Scaffolds

A more common and often more regioselective approach to synthesizing this compound involves the modification of a pre-formed pyridine or dichloropyridine ring. This allows for the precise placement of the chloro and tolyl substituents.

Chlorination and Halogenation Techniques at the 2-Position

The introduction of a chlorine atom at the 2-position of a pyridine ring can be achieved through several reliable methods, most notably from pyridin-2(1H)-ones or via a Sandmeyer reaction from 2-aminopyridines.

One of the most prevalent methods for the synthesis of 2-chloropyridines is the chlorination of the corresponding pyridin-2(1H)-ones. These precursors can be synthesized through various routes, including the cyclocondensation of 1,3-dicarbonyl compounds with amides. nih.gov The subsequent chlorination is typically accomplished using reagents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). researchgate.netindianchemicalsociety.comnih.gov The reaction proceeds by converting the pyridone into a more reactive intermediate that is then displaced by a chloride ion. nih.gov For the synthesis of the target molecule, this would involve the preparation of 4-(m-tolyl)pyridin-2(1H)-one, which would then be subjected to these chlorination conditions.

Another powerful method for the introduction of a chloro group is the Sandmeyer reaction. nih.govwikipedia.org This reaction involves the diazotization of a primary aromatic amine, in this case, 4-(m-tolyl)pyridin-2-amine, with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. byjus.com This intermediate is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom. nih.govwikipedia.org The synthesis of the requisite 4-(m-tolyl)pyridin-2-amine can be achieved through various methods, including amination of a suitable pyridine precursor. mdpi.com

| Starting Material | Reagent(s) | Product | Reference(s) |

| Pyridin-2(1H)-one | POCl₃ / PCl₅ | 2-Chloropyridine (B119429) | researchgate.netindianchemicalsociety.com |

| Pyridin-2(1H)-one | SOCl₂ / cat. DMF | 2-Chloropyridine | researchgate.net |

| 2-Aminopyridine (B139424) | 1. NaNO₂, HCl 2. CuCl | 2-Chloropyridine | nih.govwikipedia.orgbyjus.com |

Aromatic Substitution Methodologies for Tolyl Group Introduction

Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds and are particularly well-suited for introducing the m-tolyl group onto a pyridine ring. The Suzuki and Negishi couplings are prominent examples of such transformations.

A highly effective strategy for the synthesis of 4-aryl-2-chloropyridines is the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyridine with an appropriate arylboronic acid. mdpi.comresearchgate.netuni-lj.sibohrium.com In the case of this compound, this would involve the reaction of 2,4-dichloropyridine with m-tolylboronic acid. The reaction is catalyzed by a palladium complex, typically with a phosphine ligand, in the presence of a base. mdpi.comresearchgate.net Studies on the analogous 2,4-dichloropyrimidine system have shown that the coupling occurs preferentially at the C4 position, which is more activated towards oxidative addition of the palladium catalyst. mdpi.comresearchgate.netuni-lj.sibohrium.com Microwave-assisted conditions have been shown to significantly accelerate this reaction. mdpi.comresearchgate.netuni-lj.sibohrium.com

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference(s) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine | mdpi.comresearchgate.netuni-lj.sibohrium.com |

The Negishi coupling offers a powerful alternative to the Suzuki reaction for the formation of C-C bonds. This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, this would entail the reaction of 2,4-dichloropyridine with an (m-tolyl)zinc halide. Similar to the Suzuki coupling, the Negishi reaction can exhibit high regioselectivity, with the coupling preferentially occurring at the more reactive C4 position of the 2,4-dichloropyridine.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing efficient pathways to biaryl compounds such as this compound. Palladium and nickel complexes are the most prominent catalysts employed for this purpose. These reactions typically involve the coupling of an organometallic reagent with an organic halide. In the context of synthesizing this compound, this would involve the reaction of a suitably substituted pyridine with an m-tolyl-containing coupling partner.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. For the synthesis of this compound, a key strategy involves the regioselective coupling of 2,4-dichloropyridine with m-tolylboronic acid. The inherent reactivity differences between the chlorine atoms at the C2 and C4 positions of the pyridine ring can be exploited to achieve selective substitution.

The efficiency and regioselectivity of the Suzuki-Miyaura coupling of dihalopyridines are highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. Research has shown that in the case of 2,4-dichloropyrimidine, a related heteroaromatic compound, the initial Suzuki coupling preferentially occurs at the 4-position nih.govmdpi.com. This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond mdpi.com. This intrinsic reactivity provides a basis for the selective synthesis of 4-aryl-2-chloropyridines.

Systematic screening of reaction parameters is crucial for maximizing the yield of the desired product and minimizing side reactions. For instance, in the coupling of 2,4-dichloropyrimidines with various arylboronic acids, a thorough investigation of catalysts, solvents, and temperature under both conventional heating and microwave irradiation led to the development of a highly efficient and regioselective procedure for C4-substitution mdpi.com. The use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst with potassium carbonate as the base has been a common starting point for such optimizations mdpi.com. The choice of solvent has also been identified as a critical factor, with alcoholic solvent mixtures showing greater reactivity at lower temperatures compared to polar aprotic solvents in one-pot double Suzuki couplings of 2,4-dichloropyrimidine nih.gov.

A hypothetical optimization for the synthesis of this compound from 2,4-dichloropyridine and m-tolylboronic acid could involve screening various palladium sources, bases, and solvents, as illustrated in the following interactive data table.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield of this compound (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | |

| 2 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | |

| 3 | Pd(PPh₃)₄ (3) | - | K₃PO₄ | DMF/H₂O | 110 | |

| 4 | Pd₂(dba)₃ (1) | SPhos (2) | Na₂CO₃ | THF/H₂O | 80 |

Note: The yield data in this table is hypothetical and for illustrative purposes to demonstrate the parameters that are typically optimized.

The choice of ligand is paramount in controlling the reactivity and selectivity of palladium-catalyzed cross-coupling reactions. Sterically bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. For the C4-selective coupling of 2,4-dichloropyridines, the use of N-heterocyclic carbene (NHC) ligands such as SIPr and IPr has been shown to promote room-temperature cross-coupling at the C4 position with high selectivity thieme-connect.comnih.gov. This ligand-controlled selectivity offers a powerful tool to override the intrinsic reactivity of the substrate.

Interestingly, ligand-free conditions, often referred to as "Jeffery" conditions, have been found to significantly enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine, suggesting the involvement of palladium nanoparticles as the active catalytic species nih.gov. This approach provides a cost-effective and operationally simple alternative to ligand-based systems.

The development of pre-catalysts, which are stable and easily handled palladium complexes that readily form the active catalytic species in situ, has also contributed to the efficiency and reproducibility of Suzuki-Miyaura couplings.

Nickel-Catalyzed Cross-Coupling Pathways

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and often more reactive alternative to palladium-catalyzed systems, particularly for the activation of less reactive C-Cl bonds. The synthesis of 2-alkylated pyridines has been successfully achieved through the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides nih.gov. This methodology employs a rigid bathophenanthroline ligand and is conducted at high concentrations in DMF nih.gov.

While nickel catalysis is promising, the direct Suzuki-Miyaura coupling of 2-chloropyridines can be challenging. However, nickel catalysts have been shown to be effective in the amination of aryl chlorides, including heterocyclic substrates, demonstrating their potential for C-N bond formation in pyridine systems nih.gov. The development of robust nickel catalysts tolerant to the Lewis basic nitrogen of the pyridine ring is an active area of research.

For the synthesis of this compound, a potential nickel-catalyzed approach would involve the coupling of 2,4-dichloropyridine with an m-tolyl organometallic reagent. The optimization of such a reaction would involve screening different nickel sources, ligands, and reaction conditions.

| Entry | Nickel Catalyst (mol%) | Ligand (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield of this compound (%) |

| 1 | NiCl₂(dppp) (5) | - | Mn | DMF | 80 | |

| 2 | Ni(cod)₂ (5) | PCy₃ (10) | Zn | NMP | 100 | |

| 3 | NiCl₂(IMes) (5) | - | - | Dioxane | 90 | |

| 4 | NiBr₂·diglyme (5) | Bathophenanthroline (10) | Mn | DMF | 60 |

Note: The yield data in this table is hypothetical and for illustrative purposes to demonstrate the parameters that are typically optimized in a nickel-catalyzed cross-coupling.

Direct Arylation and C-H Functionalization Routes

Direct arylation via C-H functionalization represents a highly atom-economical and environmentally benign approach to the synthesis of biaryl compounds, as it avoids the pre-functionalization of one of the coupling partners.

The direct C-H arylation of pyridines is a challenging transformation due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair. However, significant progress has been made in achieving regioselective C-H functionalization of the pyridine core. The functionalization of distal positions, such as C3 and C4, is particularly challenging compared to the more activated C2 position nih.gov.

For the synthesis of 4-arylpyridines, strategies often involve the use of directing groups or exploiting the inherent electronic properties of substituted pyridines. In electron-poor pyridines, an electron-withdrawing group at the C3 position can direct arylation to the C4 position nih.gov. While direct C-H arylation of 2-chloropyridine at the 4-position with a toluene derivative has not been explicitly reported for the synthesis of this compound, the principles of regioselective C-H functionalization suggest it as a potential, albeit challenging, synthetic route. Research in this area is ongoing, with a focus on developing novel catalyst systems that can overcome the inherent reactivity and selectivity challenges of pyridine C-H functionalization nih.govrsc.org. Palladium-catalyzed direct ortho C-H acylation of 2-arylpyridines using toluene derivatives as acylation reagents has been reported, indicating the feasibility of using toluene derivatives in C-H functionalization reactions with pyridines researchgate.net.

Intramolecular C-H Cyclization Processes

Intramolecular C-H cyclization represents a powerful and atom-economical strategy for constructing heterocyclic rings. In the context of pyridine synthesis, this approach is often part of a multi-step cascade reaction. One such advanced methodology involves a rhodium(I)-catalyzed C-H activation and alkyne coupling, followed by an electrocyclization and subsequent reduction. This one-pot procedure allows for the creation of highly substituted tetrahydropyridines with high diastereoselectivity from readily available precursors. nih.gov

The process begins with the Rh-catalyzed β-C–H bond activation of α,β-unsaturated imines, which then add across an alkyne to form azatriene intermediates. nih.gov These intermediates undergo an in situ electrocyclization to yield 1,2-dihydropyridines. nih.gov A subsequent reduction step, promoted by an acid/borohydride system, converts the dihydropyridines into the final tetrahydropyridine products. nih.gov This cascade enables the synthesis of complex piperidine (B6355638) precursors, which could potentially be aromatized to form the pyridine core. nih.gov While this specific cascade yields tetrahydropyridines, the principles of C-H activation and cyclization are central to modern synthetic strategies for creating complex pyridine cores.

| Imine Precursor | Alkyne Partner | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| (E)-N-(4-methoxybenzylidene)-1-phenylmethanamine | 1,2-diphenylethyne | Tetrasubstituted Tetrahydropyridine A | 95 | >20:1 |

| (E)-N-benzylidene-1-(4-methoxyphenyl)methanamine | 1,2-diphenylethyne | Tetrasubstituted Tetrahydropyridine B | 85 | >20:1 |

| (E)-N-benzylidene-1-phenylmethanamine | 1-phenyl-2-(p-tolyl)ethyne | Tetrasubstituted Tetrahydropyridine C | 88 | >20:1 |

| (E)-N-(4-methoxybenzylidene)-1-phenylmethanamine | 1-(p-tolyl)-2-(4-(trifluoromethyl)phenyl)ethyne | Tetrasubstituted Tetrahydropyridine D | 75 | >20:1 |

Green Chemistry and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic routes aim to reduce waste, minimize energy consumption, and use less hazardous materials. For the synthesis of pyridine derivatives, this has led to the exploration of methodologies such as microwave-assisted synthesis and reactions in aqueous media, which offer significant advantages over traditional methods. These approaches are not only more environmentally benign but often result in shorter reaction times and higher product yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable green chemistry tool, offering benefits like rapid heating, reduced reaction times, and often, improved yields compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various pyridine and pyrimidine analogues.

For instance, the amination of 2-chloropyridine derivatives has been achieved efficiently using amide solvents like dimethylformamide (DMF) or formamide under microwave irradiation without the need for a transition-metal catalyst. tandfonline.com In these reactions, the amide solvent can act as both the reaction medium and the source of the amine nucleophile. tandfonline.com The efficiency of this amination is temperature-dependent; for some substrates, a reaction that takes 15 minutes at 150°C can be completed in just 3 minutes at 180°C under microwave conditions. tandfonline.com Similarly, a series of 2-anilinopyrimidines were synthesized from 2-chloro-4,6-dimethylpyrimidine and various anilines, where microwave irradiation proved significantly more effective than conventional heating. rsc.org

| Reactant | Amine Source | Method | Time | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-N-p-tolylacetamide | Chloroacetyl chloride | Conventional | 5-6 h | N/A |

| 2-Chloro-N-p-tolylacetamide | Chloroacetyl chloride | Microwave | 5-10 min | 50-80 |

| 2-Chloro-3,5-dicarbonitrile Pyridine Analogue | DMF | Conventional (Reflux) | Overnight | Lower Yields |

| 2-Chloro-3,5-dicarbonitrile Pyridine Analogue | DMF | Microwave (180°C) | 3 min | High Yield |

Aqueous Medium Reactions

The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive. While organic reactions are often sensitive to water, methodologies have been developed to perform complex transformations in aqueous systems. The Suzuki cross-coupling reaction, a versatile method for forming C-C bonds, has been adapted for use in aqueous media to create 4-arylpyridine structures.

One such method involves a palladium acetate-catalyzed, ligand-free Suzuki reaction of chloropyridines with arylboronic acids in a mixed aqueous-organic solvent system. nih.gov A series of novel 3,5-dichloro-2-arylpyridines were synthesized regioselectively using a mixture of water and DMF as the solvent, with sodium carbonate as the base. nih.gov This approach avoids the use of purely organic, often volatile and toxic solvents, while still achieving high efficiency. The reaction conditions were optimized for catalyst concentration, base, and solvent ratio to achieve excellent yields of the desired biaryl products. nih.gov This methodology is directly applicable to the synthesis of analogues of this compound by coupling a suitably substituted chloropyridine with an appropriate arylboronic acid.

| Arylboronic Acid | Product | Time (h) | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 5 | 95 |

| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 5 | 93 |

| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 5 | 94 |

| 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 6 | 91 |

| 3-Nitrophenylboronic acid | 3,5-Dichloro-2-(3-nitrophenyl)pyridine | 6 | 89 |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Pyridine (B92270) Ring

The pyridine ring's electronic nature governs its reactions with electrophiles and nucleophiles, as well as its behavior under oxidative and reductive conditions.

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring. quimicaorganica.orgfirsthope.co.in This deactivation is further intensified under the acidic conditions often required for EAS, as the nitrogen atom can be protonated or coordinate with a Lewis acid, creating a positive charge that strongly withdraws electron density from the ring. wikipedia.orgyoutube.com

For 2-Chloro-4-(m-tolyl)pyridine, electrophilic attack is directed to the C-3 and C-5 positions (meta to the nitrogen), as the intermediates formed by attack at these positions are less destabilized. quimicaorganica.orgquora.com Attack at the C-2, C-4, or C-6 positions would result in a resonance structure where the electron-deficient nitrogen atom bears a positive charge, which is highly unfavorable. quimicaorganica.org

The substituents on the ring also influence regioselectivity. The chloro group at C-2 is a deactivating substituent but directs incoming electrophiles to its ortho and para positions (C-3 and C-5). The m-tolyl group at C-4 is an electron-donating, activating group, directing to its ortho positions (C-3 and C-5). Therefore, both substituents favor substitution at the C-3 and C-5 positions of the pyridine ring.

Limitations:

Harsh Conditions: Electrophilic substitution on pyridine derivatives typically requires more drastic conditions than those used for benzene. firsthope.co.inquora.com For example, nitration may require fuming nitric acid in sulfuric acid at high temperatures. firsthope.co.in

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine. The nitrogen atom acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a complex that further deactivates the ring. quimicaorganica.orgyoutube.com

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is highly activated for nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions. firsthope.co.inyoutube.comacs.org In this compound, the chloro group is located at the highly activated C-2 position, making it susceptible to displacement by nucleophiles.

The reaction typically proceeds through a bimolecular addition-elimination mechanism (SNAr). firsthope.co.in This process involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the C-2 position), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. firsthope.co.inresearchgate.netnih.gov This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product. youtube.com

A wide variety of nucleophiles can participate in this reaction, including amines, hydroxides, alkoxides, and thiols, allowing for extensive derivatization at the C-2 position. firsthope.co.inyoutube.comthieme-connect.comwikipedia.org For instance, the reaction with amines is a common method for synthesizing 2-aminopyridine (B139424) derivatives. thieme-connect.com

Oxidation: The nitrogen atom in the pyridine ring can be readily oxidized, most commonly with peracids like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. firsthope.co.inwikipedia.org The formation of this compound N-oxide significantly alters the ring's reactivity. The N-oxide group increases the electron density of the ring, particularly at the C-2 and C-4 positions, which can activate it towards electrophilic substitution. wikipedia.orgquora.com More importantly, N-oxidation has been shown to lower the energy barrier for subsequent nucleophilic dechlorination, enhancing the efficiency of displacing the C-2 chloro group. acs.orgnih.gov

Reduction: The pyridine ring can be reduced to a saturated piperidine (B6355638) ring via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. firsthope.co.in Partial reduction to dihydropyridine (B1217469) derivatives can also be achieved using hydride-based reducing agents. firsthope.co.in These transformations allow for the conversion of the aromatic heterocyclic core into an aliphatic one, significantly changing the molecule's three-dimensional structure and properties.

Role of the Chloro Substituent in Reactivity

The chlorine atom at the C-2 position is not merely a substituent; it is a key functional handle that dictates many of the most useful transformations of this compound.

The C-Cl bond at the 2-position of the pyridine ring serves as an excellent site for transition metal-catalyzed cross-coupling reactions. Halopyridines are considered "activated" aryl halides for these transformations. thieme-connect.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction.

Notable cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-chloropyridine (B119429) moiety with boronic acids or their esters. thieme-connect.com It is a highly effective method for introducing new aryl or vinyl groups at the C-2 position. Excellent yields are often obtained when coupling 2-chloropyridines. thieme-connect.comacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the 2-chloropyridine with a primary or secondary amine. wikipedia.org It is a premier method for synthesizing N-aryl and N-heteroaryl amines, offering a more efficient alternative to traditional SNAr reactions for certain substrates. thieme-connect.comresearchgate.net

Nickel-Catalyzed Coupling: Nickel catalysts can also be employed for cross-coupling reactions, such as coupling with alkyl bromides to form 2-alkylated pyridines. nih.govwisc.edu These methods can offer different reactivity and functional group tolerance compared to palladium-based systems. nih.gov

The table below summarizes typical conditions for these reactions with 2-chloropyridine substrates, which are directly applicable to this compound.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Coupling Partner | Ref. |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene or DME/H₂O | Arylboronic acid | thieme-connect.com |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Primary/Secondary Amine | wikipedia.org |

| Ni-Cross-Electrophile | NiBr₂·diglyme / Bathophenanthroline | Mn/Zn | DMF | Alkyl bromide | nih.govwisc.edu |

This is an interactive data table. Column headers can be used to sort the data.

The term nucleofugality refers to the ability of a leaving group to depart during a substitution reaction. The chloride at the C-2 position of this compound is an effective leaving group (nucleofuge). Its ability to be displaced is significantly enhanced by the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom stabilizes the transition state of nucleophilic attack, thereby facilitating the departure of the chloride ion. youtube.comnih.gov

This high nucleofugality is the fundamental reason behind the success of the nucleophilic aromatic substitution (SNAr) reactions discussed in section 3.1.2. The facile displacement of the chloride allows for the synthesis of a diverse array of 2-substituted pyridine derivatives by reacting this compound with various nucleophiles, as shown in the table below.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | 2-Aminopyridine |

| Hydroxide | NaOH | 2-Hydroxypyridine / 2-Pyridone |

| Alkoxide | NaOR | 2-Alkoxypyridine |

| Thiolate | NaSR | 2-Alkylthiopyridine |

| Cyanide | NaCN | 2-Cyanopyridine |

This interactive table illustrates the versatility of the chloro substituent for derivatization.

Influence of the m-Tolyl Moiety on Reactivity and Selectivity

The m-tolyl group at the C4-position of this compound exerts a notable influence on the molecule's reactivity and the selectivity of its reactions, primarily through a combination of electronic and steric effects.

Electronic Effects:

The methyl group of the tolyl substituent is generally considered to be weakly electron-donating. This property can be quantitatively assessed using Hammett constants, which provide a measure of the electronic influence of a substituent on a reaction center. wikipedia.orgcambridge.orgviu.ca For a methyl group in the meta position of a phenyl ring, the Hammett constant (σ_m) is approximately -0.07. libretexts.org This small negative value indicates a weak inductive electron-donating effect (+I).

This electron-donating nature of the m-tolyl group can influence the reactivity of the this compound ring in several ways:

Nucleophilic Aromatic Substitution (SNAr): The primary reaction of interest for 2-chloropyridines is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. The electron-donating m-tolyl group slightly increases the electron density of the pyridine ring, which can have a modest deactivating effect on SNAr reactions compared to an unsubstituted phenyl group at the same position. However, this deactivating effect is generally small.

Electrophilic Aromatic Substitution (EAS): While less common for pyridine rings unless strongly activated, any potential electrophilic attack would be directed by the substituents. The electron-donating m-tolyl group would slightly favor electrophilic attack on the pyridine ring, although the inherent electron-deficient nature of the pyridine ring and the deactivating effect of the chloro group make such reactions challenging.

Steric Effects:

The m-tolyl group also introduces steric bulk around the pyridine ring. This steric hindrance can play a significant role in the selectivity of reactions. For instance, in reactions involving the nitrogen atom of the pyridine ring (e.g., quaternization or N-oxide formation), the m-tolyl group is unlikely to pose significant steric hindrance. However, for reactions at the C3 or C5 positions of the pyridine ring, the proximity of the m-tolyl group could influence the approach of bulky reagents.

The following table summarizes the expected influence of the m-tolyl group on the reactivity of this compound in common reaction types.

| Reaction Type | Influence of m-Tolyl Group | Expected Outcome |

| Nucleophilic Aromatic Substitution (at C2) | Weakly deactivating due to +I effect. | Slightly slower reaction rate compared to an unsubstituted 4-phenyl analogue. |

| Electrophilic Aromatic Substitution | Weakly activating due to +I effect. | Reaction is generally disfavored but would be slightly more facile than with an electron-withdrawing group at C4. |

| N-Oxidation | Minimal electronic and steric influence. | Readily undergoes oxidation at the nitrogen atom. |

Reaction Stereochemistry and Regioselectivity

Regioselectivity:

The regioselectivity of nucleophilic aromatic substitution on this compound is a critical aspect of its chemical behavior. In the pyridine ring, the positions ortho and para to the nitrogen atom (C2, C4, and C6) are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. In this compound, the chlorine atom at the C2 position is a good leaving group, making this position a prime site for substitution.

Theoretical considerations and experimental evidence from related systems suggest that the C4 position in a pyridine ring is generally more reactive towards nucleophilic attack than the C2 position. uoanbar.edu.iq However, in this molecule, the leaving group is at C2. Therefore, nucleophilic attack will predominantly occur at the C2 position, leading to the displacement of the chloride ion.

Attack at other positions is significantly less favorable due to the absence of a suitable leaving group and lower electrophilicity.

Stereochemistry:

The concept of stereochemistry in the reactions of this compound becomes relevant when the molecule interacts with chiral reagents or catalysts, or when reactions occur at a prochiral center within the molecule or an interacting molecule. Since the parent molecule itself is achiral, any stereoselectivity must be induced.

For instance, if a nucleophile containing a chiral center attacks the C2 position, the reaction could potentially lead to a mixture of diastereomers. The facial selectivity of the attack on the pyridine ring could be influenced by the presence of a chiral auxiliary or a chiral catalyst.

In a hypothetical scenario where a substituent on the m-tolyl ring or a reactant is prochiral, the chiral environment created by a catalyst or solvent could lead to an enantioselective or diastereoselective transformation. However, without specific experimental data for this compound, any discussion on stereochemistry remains speculative and based on general principles of asymmetric synthesis.

N-Oxide Intermediates and their Reactivity Enhancement

The formation of N-oxide intermediates is a common and highly effective strategy to enhance the reactivity of pyridine derivatives towards both nucleophilic and electrophilic attack. The N-oxide of this compound can be readily synthesized by oxidation of the parent molecule, typically using reagents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

The introduction of the N-oxide functionality has profound effects on the electronic properties of the pyridine ring:

Enhanced Electrophilicity: The N-oxide group is strongly electron-withdrawing, which significantly decreases the electron density of the pyridine ring, particularly at the C2 and C4 positions. This makes the ring much more susceptible to nucleophilic attack.

Activation towards Nucleophilic Substitution: The C-Cl bond at the C2 position of this compound N-oxide is significantly more activated towards nucleophilic displacement compared to the non-oxidized parent compound. scripps.edu Theoretical calculations have confirmed that N-oxidation of chloropyridines effectively lowers the energy barrier for the dechlorination process.

The enhanced reactivity of the N-oxide can be leveraged in various synthetic transformations. For example, the displacement of the chloride with a wide range of nucleophiles (e.g., alkoxides, amines, thiols) would proceed under much milder conditions and often with higher yields compared to the corresponding reactions with this compound itself.

The following table provides a comparative overview of the reactivity of this compound and its N-oxide derivative.

| Property | This compound | This compound N-oxide |

| Electron Density at C2 | Relatively low | Significantly lower |

| Reactivity towards Nucleophiles | Moderate | High |

| Conditions for SNAr | Typically requires elevated temperatures | Often proceeds at or below room temperature |

| Susceptibility to Electrophilic Attack | Low | Higher (at the oxygen atom) |

Following a nucleophilic substitution reaction on the N-oxide, the N-oxide functionality can be readily removed by deoxygenation using reagents such as PCl₃ or PPh₃, thereby regenerating the pyridine ring and providing access to a diverse range of 2-substituted 4-(m-tolyl)pyridines.

Derivatization and Analog Synthesis of 2 Chloro 4 M Tolyl Pyridine

Diversification through Functional Group Interconversions

The chlorine atom at the C-2 position of the pyridine (B92270) ring is an excellent leaving group, making it a prime site for functional group interconversions, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. youtube.com These reactions enable the replacement of the chloro group with a variety of carbon, nitrogen, oxygen, and sulfur-based nucleophiles, leading to a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom makes the C-2 position susceptible to attack by strong nucleophiles. wikipedia.org Reactions with alkoxides, thiolates, and amines can proceed to yield the corresponding ethers, thioethers, and substituted aminopyridines. The reactivity in these substitutions is significantly enhanced by the electron-withdrawing character of the substituents on the pyridine ring. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds, and 2-chloropyridine (B119429) derivatives are excellent substrates for these transformations. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 2-chloro-4-(m-tolyl)pyridine with various aryl, heteroaryl, or alkyl boronic acids or esters. libretexts.orgresearchgate.net This allows for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, reacting the chloro-pyridine with a terminal alkyne in the presence of palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org This reaction is instrumental in creating rigid, linear structures used in organic materials and as precursors for more complex heterocyclic systems. scirp.orgscirp.org

Buchwald-Hartwig Amination: This reaction provides a general and efficient route to synthesize N-aryl and N-alkyl aminopyridines by coupling this compound with a wide range of primary or secondary amines. yufengchemicals.comwikipedia.org This method is often preferred over classical SNAr due to its milder conditions and broader substrate scope, enabling the creation of complex amines that are otherwise difficult to synthesize. researchgate.net

The table below summarizes typical conditions for these key interconversion reactions on 2-chloropyridine substrates.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DME | 80-110 °C |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine (B6355638) | THF, DMF | Room Temp. to 60 °C |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 °C |

Creation of Complex Molecular Architectures

The functional group interconversions described above are foundational to using this compound as a building block for larger, more complex molecular architectures. Its disubstituted pattern offers a defined structural vector for elaborating molecular complexity.

By employing sequential cross-coupling reactions, this compound can be integrated into multi-component systems. For instance, a Suzuki coupling at the C-2 position can be followed by further functionalization on the tolyl ring or by C-H activation at other positions on the pyridine ring, leading to highly decorated scaffolds.

This building block is particularly valuable in the synthesis of ligands for coordination chemistry. Pincer-type ligands, which are terdentate molecules that bind to a metal center in a meridional fashion, often feature a central pyridine ring. rsc.org The derivatization of this compound allows for the attachment of coordinating arms at the C-2 position, while the m-tolyl group at C-4 can be used to modulate the steric and electronic environment around the metal center, thereby influencing the catalytic activity or photophysical properties of the resulting complex. nih.gov

Furthermore, in drug discovery, the pyridine scaffold is a privileged structure. The ability to diversify the this compound core allows for the exploration of chemical space around a central pharmacophore, aiding in the development of structure-activity relationships for new therapeutic agents.

Structure-Reactivity and Structure-Property Relationships

The chemical behavior and physical properties of this compound and its derivatives are intrinsically linked to the nature and position of the substituents on the pyridine ring.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. uoanbar.edu.iq This has profound consequences for its reactivity:

Nucleophilic Substitution: The electron deficiency is most pronounced at the α (C-2/C-6) and γ (C-4) positions. Consequently, these positions are activated towards nucleophilic attack. The presence of the chloro group at the C-2 position makes it an ideal site for nucleophilic aromatic substitution, as the intermediate Meisenheimer complex is stabilized by the electron-withdrawing nitrogen atom. researchgate.netuoanbar.edu.iq

Electrophilic Substitution: Conversely, the ring is deactivated towards electrophilic aromatic substitution (e.g., nitration, sulfonation), which is significantly more difficult than on a benzene (B151609) ring. wikipedia.orgpearson.com When such reactions are forced, substitution typically occurs at the C-3 and C-5 positions, which have a relatively higher electron density compared to the C-2, C-4, and C-6 positions. uoanbar.edu.iq

Metalation: Directed ortho-metalation can be influenced by the substituents. The chloro group can act as a directed metalation group, allowing for deprotonation and subsequent functionalization at the C-3 position. rsc.org

Electronic Effects:

Chloro Group: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect further depletes electron density at the C-2 position, enhancing its susceptibility to nucleophilic attack. While it also has a weak electron-donating resonance effect (+R) through its lone pairs, the inductive effect is generally dominant in influencing the reactivity of halopyridines. nih.gov

Steric Effects:

The table below summarizes the key effects of the substituents.

| Substituent | Position | Electronic Effect | Steric Effect | Primary Impact on Reactivity |

| Chloro | C-2 | Inductively withdrawing (-I), Resonantly donating (+R) | Moderate | Activates C-2 for nucleophilic substitution; acts as a leaving group. |

| m-Tolyl | C-4 | Weakly electron-donating (+I) | High | Modulates overall ring electronics; influences molecular conformation and accessibility of adjacent sites. |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the chemical environment, connectivity, and spatial relationships of atoms can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-4-(m-tolyl)pyridine is expected to show distinct signals for the protons on the pyridine (B92270) ring and the m-tolyl group. The pyridine ring protons, being in an electron-deficient aromatic system, would appear in the downfield region, typically between 7.0 and 8.5 ppm. The proton at the C6 position, adjacent to the nitrogen, is expected to be the most deshielded. The protons at C3 and C5 will also exhibit characteristic shifts and coupling patterns. The m-tolyl group will display signals for its aromatic protons (typically between 7.0 and 7.5 ppm) and a singlet for the methyl (-CH₃) protons in the upfield region, around 2.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected (barring any accidental equivalence). The carbon atoms of the pyridine ring typically resonate between 120 and 155 ppm, with the carbon atom bonded to the chlorine (C2) being significantly influenced by the halogen's electronegativity. The carbons of the tolyl ring will appear in the aromatic region (125-140 ppm), while the methyl carbon will produce a characteristic signal in the aliphatic region (~21 ppm).

Below is a table of predicted chemical shifts for this compound, based on known values for substituted pyridines and toluenes. researchgate.netepfl.ch

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Comments |

|---|---|---|---|

| Pyridine C2 | - | ~152 | Attached to Chlorine |

| Pyridine C3 | ~7.3 | ~123 | |

| Pyridine C4 | - | ~148 | Attached to Tolyl group |

| Pyridine C5 | ~7.2 | ~121 | |

| Pyridine C6 | ~8.4 | ~150 | Adjacent to Nitrogen |

| Tolyl C1' | - | ~137 | Attached to Pyridine |

| Tolyl C2' | ~7.4 | ~129 | |

| Tolyl C3' | - | ~139 | Attached to Methyl group |

| Tolyl C4' | ~7.3 | ~129 | |

| Tolyl C5' | ~7.3 | ~126 | |

| Tolyl C6' | ~7.4 | ~127 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for structural confirmation.

For this compound, the IR and Raman spectra would be dominated by vibrations characteristic of the substituted pyridine and tolyl rings. Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: From the tolyl's methyl group, appearing just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: These vibrations from both aromatic rings give rise to a series of sharp bands in the 1400-1610 cm⁻¹ region. cdnsciencepub.com

C-Cl Stretching: A strong absorption expected in the 700-800 cm⁻¹ range, characteristic of the chloro-substituted pyridine. chemicalbook.com

Ring Breathing Modes: These vibrations, which involve the expansion and contraction of the rings, provide a fingerprint unique to the substitution pattern. cdnsciencepub.com

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing the symmetric vibrations of the aromatic rings. uark.eduencyclopedia.pub

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=N Ring Stretch | 1610 - 1570 | Strong |

| C=C Ring Stretch | 1580 - 1400 | Strong-Medium |

| C-H In-plane Bending | 1300 - 1000 | Medium |

| C-Cl Stretch | 800 - 700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. pharmatutor.org The technique is particularly useful for analyzing compounds with conjugated systems, known as chromophores.

The structure of this compound contains two key chromophores: the 2-chloropyridine (B119429) ring and the m-tolyl ring. The conjugation between these two aromatic systems allows for specific electronic transitions, primarily π → π* and n → π* transitions. youtube.comyoutube.com

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this compound would likely result in strong absorption bands in the 200-300 nm range. libretexts.org

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. libretexts.org

The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the nature of the substituents on the aromatic rings.

Principal Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range (λ_max) | Characteristics |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | 200 - 300 nm | High intensity (allowed transition) |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a complete picture of the molecular geometry.

For this compound, a crystallographic study would reveal several key structural features:

Molecular Conformation: It would determine the dihedral angle between the planes of the pyridine and tolyl rings. This angle is a result of the balance between steric hindrance from the ortho-protons and the electronic effects of conjugation. Studies of similar 4-arylpyridine structures have shown that these rings are often twisted relative to each other. nih.govredalyc.org

Bond Parameters: Precise lengths of the C-Cl, C-N, and various C-C bonds would be measured, providing insight into the electronic distribution within the molecule.

Intermolecular Interactions: The analysis would elucidate how molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking or C-H···N hydrogen bonds that govern the solid-state architecture. researchgate.net

Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Bond Lengths (Å) | Confirms covalent bonding and bond order (e.g., C-C vs C=C). |

| Bond Angles (°) | Defines the geometry around each atom. |

| Torsion Angles (°) | Describes the conformation and rotation around single bonds. |

| Inter-ring Dihedral Angle (°) | Quantifies the twist between the pyridine and tolyl rings. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million). longdom.org This allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₂H₁₀ClN, HRMS would be used to confirm this composition. The technique is also sensitive to the isotopic distribution of elements. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern in the mass spectrum, with a prominent peak for the molecule containing ³⁵Cl (M) and a smaller peak at two mass units higher for the molecule containing ³⁷Cl (M+2), with an intensity ratio of approximately 3:1. This pattern is a definitive signature for the presence of a single chlorine atom in the molecule. nih.gov

HRMS Data for this compound (C₁₂H₁₀ClN)

| Parameter | Value | Significance |

|---|---|---|

| Nominal Mass | 203 | Integer mass of the most abundant isotopes. |

| Monoisotopic Mass (M) | 203.0502 | Calculated exact mass for ¹²C₁₂¹H₁₀³⁵Cl¹⁴N. Confirms elemental formula. |

| M+1 Peak | 204.0535 | Due to natural abundance of ¹³C. |

| M+2 Peak | 205.0472 | Due to natural abundance of ³⁷Cl. Confirms presence of chlorine. |

Absence of Specific Research Data

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is a lack of specific published research focusing on the computational and theoretical investigations as outlined in the request.

The search for data on Density Functional Theory (DFT) studies, Molecular Orbital Analysis (HOMO/LUMO), Molecular Electrostatic Potential (MEP) mapping, and computational modeling of reaction mechanisms for this specific compound did not yield any relevant results. While computational studies have been conducted on analogous pyridine derivatives, such as 2-chloro-5-nitropyridine, 2-chloro-4-(trifluoromethyl)pyridine, and various other substituted pyridines, this information is not directly applicable to "this compound" and would not align with the directive to focus solely on the specified compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline provided due to the absence of dedicated research on the computational and theoretical properties of "this compound" in the public domain.

Computational and Theoretical Investigations

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra through computational means relies on quantum chemical calculations. These methods, like Density Functional Theory (DFT), can provide valuable insights into the electronic structure and vibrational modes of a molecule, which in turn govern its spectroscopic behavior.

For a molecule like 2-chloro-4-(m-tolyl)pyridine, theoretical calculations would typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to predict the IR spectrum and Gauge-Independent Atomic Orbital (GIAO) calculations for NMR chemical shifts. The prediction of UV-Vis spectra would involve calculating the electronic transitions between molecular orbitals. However, specific computational studies detailing these predictions for this compound are not readily found.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide a detailed understanding of its conformational landscape. The key aspect to investigate would be the rotational dynamics around the single bond connecting the pyridine (B92270) and m-tolyl rings.

Applications in Chemical Sciences and Advanced Materials

Utility as a Synthetic Intermediate and Building Block

The reactivity of the C-Cl bond and the potential for further functionalization of the pyridine (B92270) and tolyl rings establish 2-Chloro-4-(m-tolyl)pyridine as a versatile building block in organic synthesis.

Precursor in Heterocyclic Synthesis

The chlorine atom at the 2-position of the pyridine ring is a key reactive site, making the compound a valuable precursor for the synthesis of more complex heterocyclic systems. The chloro group can be readily displaced by a variety of nucleophiles in substitution reactions, such as Suzuki or Stille cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This functionality allows for the elaboration of the pyridine core, leading to the construction of diverse heterocyclic structures that are often scaffolds for pharmaceuticals and agrochemicals.

Scaffolds for Complex Molecule Construction

The rigid structure of the 4-arylpyridine core provides a well-defined three-dimensional arrangement, which is an advantageous feature when designing and constructing complex molecules. The tolyl group can be further modified, and the nitrogen atom of the pyridine ring can act as a coordination site or a point of quaternization, adding to its synthetic versatility. These characteristics allow it to serve as a foundational scaffold upon which larger, more intricate molecular architectures can be built for various applications, including medicinal chemistry and functional materials.

Ligand Design in Catalysis

Pyridine-based molecules are fundamental in coordination chemistry and are widely employed as ligands in catalysis. The specific substituents on this compound influence its electronic and steric environment, making it a candidate for specialized catalytic applications.

Role in Transition Metal-Catalyzed Reactions

As a substituted pyridine, this compound can serve as a ligand that coordinates to transition metal centers through its nitrogen atom. The electronic properties of the ligand, modulated by the electron-withdrawing chloro group and the electron-donating tolyl group, can fine-tune the reactivity of the metal catalyst. Such ligands are crucial in a wide array of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and polymerization, by stabilizing the metal center and influencing the selectivity and efficiency of the catalytic process.

Development of Novel Catalyst Systems

The development of new catalysts with enhanced activity, selectivity, and stability is a continuous effort in chemical research. The structural framework of this compound offers a platform for designing novel ligands. By strategically modifying its structure, new catalyst systems can be engineered for specific chemical transformations. The interplay between the steric bulk of the tolyl group and the electronic nature of the chloro-substituent can be exploited to create highly effective and selective catalysts for challenging reactions.

Applications in Materials Science

The aromatic and heterocyclic nature of this compound suggests its potential utility in the field of materials science, particularly in the development of organic electronic materials. Arylpyridine derivatives are known to be components of organic light-emitting diodes (OLEDs), polymers, and other functional materials. The specific electronic characteristics and potential for polymerization or incorporation into larger conjugated systems make this compound a building block of interest for creating new materials with tailored optical and electronic properties.

Precursors for Conducting Polymers and Nanomaterials

While direct studies on the use of this compound as a precursor for conducting polymers and nanomaterials are not extensively documented, the broader class of pyridine-containing polymers is a subject of ongoing research. The nitrogen atom in the pyridine ring can be utilized for coordination with metal centers, and the aromatic system can be functionalized to facilitate polymerization. The presence of a halogen, such as chlorine, offers a reactive site for cross-coupling reactions, a common strategy in the synthesis of conjugated polymers. The tolyl group can influence the solubility and processing characteristics of the resulting polymers.

Components in Optoelectronic Devices

Substituted pyridines are recognized for their potential in optoelectronic applications due to their electronic properties, which can be finely tuned through the introduction of various functional groups. A study on the related compound, 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP), revealed its potential as a nonlinear optical (NLO) material. researchgate.net The investigation, combining experimental and theoretical methods, provided insights into its vibrational spectra, molecular structure, and NLO behavior. researchgate.net

The calculated electric dipole moment (µ) and first-order hyperpolarizability (β) of 2CTFMP indicated its potential for NLO applications. researchgate.net The thermodynamic properties of the molecule were also calculated, showing correlations between standard heat capacities, entropy, and enthalpy changes with temperature. researchgate.net While specific data for this compound is not available, the principles of molecular engineering suggest that the electronic nature of the m-tolyl group, in combination with the chloro-substituent, would influence the optical and electronic properties of the pyridine ring, making it a candidate for similar applications.

Table 1: Calculated Thermodynamic Properties of 2-chloro-4-(trifluoromethyl)pyridine at Different Temperatures

| Temperature (K) | Entropy (cal/mol·K) | Heat Capacity (cal/mol·K) | Enthalpy (kcal/mol) |

| 100 | 66.36 | 16.32 | 1.09 |

| 200 | 79.79 | 26.21 | 3.22 |

| 298.15 | 90.62 | 34.33 | 6.06 |

| 400 | 100.86 | 41.24 | 9.81 |

| 500 | 110.23 | 46.85 | 14.22 |

| 600 | 118.73 | 51.39 | 19.14 |

| 700 | 126.47 | 55.11 | 24.47 |

Source: Adapted from Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. researchgate.net

Use in Specialty Polymers and Coatings

The reactivity of the chlorine atom in this compound makes it a potential monomer or building block for the synthesis of specialty polymers and coatings. The palladium-catalyzed cross-coupling reaction of the related 2-Chloro-4-methylpyridine with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine demonstrates a viable pathway for incorporating such pyridine moieties into larger molecular structures. sigmaaldrich.com This type of reaction could be employed to create polymers with tailored properties, where the pyridine unit contributes to thermal stability, chemical resistance, or specific electronic characteristics. The m-tolyl group can further modify the physical properties of the resulting polymer, such as its solubility and processability.

Electronic Devices and Sensors

The application of pyridine derivatives in electronic devices and sensors is an active area of research. 2-Chloro-4-methylpyridine has been utilized in the synthesis of mGLUR5 modulators, which are potential antipsychotics, highlighting the role of such compounds as reagents in creating complex molecules with specific biological or electronic functions. alkalimetals.com The potential for this compound in this area would depend on its specific electronic properties and its ability to be incorporated into sensing platforms.

Agrochemical Research (Chemical Aspects)

Pyridine-based compounds are a cornerstone of modern agrochemical research, with numerous commercial products featuring this heterocyclic core. The presence of a chlorine atom on the pyridine ring is a common feature in many successful pesticides.

Herbicidal Activity: The herbicidal action of 2-chloro-4,6-bis(ethylamino)-s-triazine has been studied, indicating the importance of the chloro-substituted heterocyclic structure in this class of agrochemicals. nih.gov While direct studies on the herbicidal activity of this compound are not available, the structural similarity to other herbicidal compounds suggests it could be a scaffold for new herbicide discovery. Research on novel pyrido[2,3-d]pyrimidine compounds, synthesized from 2-chloronicotinic acid, has shown good herbicidal activity against certain weeds. mdpi.com

Fungicidal Activity: Pyridine carboxamide derivatives have been designed and synthesized as potential succinate dehydrogenase inhibitors, exhibiting antifungal activity. nih.gov One study found that a 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide compound displayed good in vivo antifungal activity against Botrytis cinerea. nih.gov This suggests that the chloro-pyridine scaffold is a promising starting point for the development of new fungicides. Similarly, pyrimidine derivatives containing a pyridin-2-yloxy moiety have shown excellent fungicidal activities. researchgate.net

Insecticidal Activity: 2-Phenylpyridine derivatives have been shown to exhibit insecticidal activity. nih.gov A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties displayed significant inhibition against Mythimna separata. nih.gov The presence of the tolyl group in this compound could modulate the insecticidal properties of such molecules.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Pathways

The future synthesis of 2-Chloro-4-(m-tolyl)pyridine is likely to focus on improving efficiency, yield, and sustainability. Current synthetic approaches for similar substituted pyridines often rely on multi-step processes. Future research could explore novel methodologies to streamline its production.

One promising direction is the application of advanced cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki or Negishi coupling, could be optimized to directly link an m-tolyl group to a pre-existing 2-chloropyridine (B119429) scaffold. Research into analogous compounds like 2-chloro-4-methylpyridine has demonstrated the utility of palladium-catalyzed cross-coupling for creating new carbon-carbon bonds on the pyridine (B92270) ring. sigmaaldrich.com

Another avenue involves the late-stage chlorination of a 4-(m-tolyl)pyridine precursor. Developing selective and high-yield chlorination techniques that precisely target the 2-position of the pyridine ring would be a significant advancement. Processes for other pyridine derivatives often involve reagents like phosphorus oxychloride or sulfuryl chloride, but optimizing conditions to minimize isomeric by-products for this specific molecule remains a key research goal. google.comalkalimetals.com The development of continuous flow reactor technologies could also offer enhanced control, safety, and efficiency for its synthesis. researchgate.net

Table 1: Potential Synthetic Research Directions for this compound

| Research Direction | Potential Methodology | Key Objectives |

|---|---|---|

| Advanced Cross-Coupling | Suzuki, Negishi, or Stille Coupling | High-yield synthesis, catalyst efficiency, substrate scope expansion. |

| Selective Chlorination | Novel chlorinating agents, photocatalysis | Regioselectivity (targeting the 2-position), improved safety, milder reaction conditions. |

| One-Pot Syntheses | Tandem or cascade reactions | Reduction of intermediate isolation steps, improved atom economy, process simplification. |

| Flow Chemistry | Continuous flow reactors | Enhanced reaction control, improved safety, scalability. researchgate.net |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely inferred from the behavior of its constituent functional groups, but dedicated studies are needed to uncover its unique chemical behavior. The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, making it a prime site for introducing a wide array of new functionalities.

Future research should systematically explore its reactions with various nucleophiles, including amines, alcohols, thiols, and carbanions. These studies would build a library of novel derivatives with potential applications in medicinal chemistry and materials science. Furthermore, its utility in metal-catalyzed cross-coupling reactions, where the C-Cl bond is activated, is a critical area for investigation. For example, 2-chloro-4-methylpyridine is known to react with boronic acids in palladium-catalyzed reactions, a reactivity pattern that is highly likely to be shared by this compound. sigmaaldrich.com

The tolyl group and the pyridine ring itself are also amenable to further functionalization, such as electrophilic substitution (e.g., nitration, halogenation) on the tolyl ring or modifications at other positions on the pyridine core.

Advanced Computational Studies for Property Prediction

In the absence of extensive experimental data, advanced computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Techniques like Density Functional Theory (DFT) can provide deep insights into its molecular structure and electronic characteristics.

Future computational studies could focus on several key areas:

Molecular Geometry and Energetics: Calculating the optimal three-dimensional structure, bond lengths, angles, and conformational energetics.

Electronic Properties: Determining the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Prediction: Simulating spectroscopic data (e.g., NMR, IR, Raman) to aid in the characterization of the molecule and its future derivatives. researchgate.net

Reactivity Indices: Using conceptual DFT to calculate parameters like chemical hardness, softness, and electrophilicity to predict its behavior in chemical reactions.

Such computational models can accelerate research by prioritizing promising synthetic routes and predicting the properties of novel derivatives before they are synthesized in the lab. arxiv.org

Integration into Emerging Fields of Chemical Technology

The structural motifs present in this compound are common in molecules designed for specific technological applications. The pyridine core is a key component in many pharmaceuticals and agrochemicals, often referred to as a critical "chip" in the synthesis of bioactive compounds. agropages.com

Future research should aim to integrate this compound as a building block in emerging fields:

Pharmaceuticals: Its structure could serve as a scaffold for the development of new therapeutic agents. Substituted pyridines are integral to a wide range of drugs, and the specific combination of chloro and tolyl groups in this molecule offers a unique starting point for creating libraries of compounds for biological screening. nih.gov

Agrochemicals: Many modern pesticides and herbicides are based on pyridine derivatives due to their high efficacy and tunable properties. agropages.com Investigating the biological activity of derivatives of this compound could lead to the discovery of new crop protection agents.

Materials Science: Pyridine-containing molecules are used in the synthesis of polymers, ligands for metal complexes, and organic light-emitting diodes (OLEDs). The reactivity of the chlorine atom allows for its incorporation into larger molecular systems, potentially leading to new materials with tailored electronic or optical properties.

By exploring its potential in these areas, research can establish this compound as a valuable and versatile component in the toolkit of modern chemistry.

Table 2: Known Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| InChI Key | FFBJVMALIFPFBK-UHFFFAOYSA-N |

| Purity | 97% |

| Physical Form | Solid |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-(m-tolyl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

-

Nucleophilic Aromatic Substitution (SNAr) : React 2,4-dichloropyridine with m-tolylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base like K2CO3, solvent: DMF/H2O) .

-

Optimization : Adjust temperature (80–100°C), ligand selection (e.g., SPhos for sterically hindered substrates), and stoichiometric ratios (1:1.2 pyridine:boronic acid). Monitor reaction progress via TLC or HPLC.

-

Purification : Use column chromatography (SiO2, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

- Data Table :

| Method | Catalyst/Ligand | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | 72 | DMF/H2O, 90°C, 12h | |

| Ullmann Coupling | CuI/1,10-phen | 58 | DMSO, 110°C, 24h |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :